Cas no 1893221-28-7 (1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine)

1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine 化学的及び物理的性質
名前と識別子
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- 1893221-28-7
- EN300-27703602
- [1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine
- 1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)ami ne
- 1H-Indole-3-ethanamine, 5-fluoro-N,α-dimethyl-
- 1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine
-
- MDL: MFCD34183650
- インチ: 1S/C12H15FN2/c1-8(14-2)5-9-7-15-12-4-3-10(13)6-11(9)12/h3-4,6-8,14-15H,5H2,1-2H3
- InChIKey: AVSXONPGCTUQMU-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC2=C(C=1)C(=CN2)CC(C)NC
計算された属性
- せいみつぶんしりょう: 206.12192665g/mol
- どういたいしつりょう: 206.12192665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
じっけんとくせい
- 密度みつど: 1.138±0.06 g/cm3(Predicted)
- ふってん: 344.9±27.0 °C(Predicted)
- 酸性度係数(pKa): 16.40±0.30(Predicted)
1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27703602-0.25g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95.0% | 0.25g |
$920.0 | 2025-03-20 | |
Enamine | EN300-27703602-2.5g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95.0% | 2.5g |
$3641.0 | 2025-03-20 | |
Enamine | EN300-27703602-1.0g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95.0% | 1.0g |
$1857.0 | 2025-03-20 | |
Enamine | EN300-27703602-0.1g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95.0% | 0.1g |
$644.0 | 2025-03-20 | |
Enamine | EN300-27703602-10g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95% | 10g |
$7988.0 | 2023-09-10 | |
Enamine | EN300-27703602-1g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95% | 1g |
$1857.0 | 2023-09-10 | |
1PlusChem | 1P0283BC-50mg |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95% | 50mg |
$672.00 | 2024-06-17 | |
1PlusChem | 1P0283BC-1g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95% | 1g |
$2358.00 | 2023-12-19 | |
Enamine | EN300-27703602-5g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95% | 5g |
$5387.0 | 2023-09-10 | |
Enamine | EN300-27703602-0.5g |
[1-(5-fluoro-1H-indol-3-yl)propan-2-yl](methyl)amine |
1893221-28-7 | 95.0% | 0.5g |
$1449.0 | 2025-03-20 |
1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine 関連文献
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amineに関する追加情報
Introduction to 1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine (CAS No. 1893221-28-7)
1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine, also known by its CAS number 1893221-28-7, is a novel chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structure of this compound comprises a fluorinated indole ring substituted at the 5-position, a propanamine side chain, and a methyl group, making it a unique member of the indole family.
The synthesis of 1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine involves advanced organic chemistry techniques, including nucleophilic aromatic substitution and reductive amination. These methods have been optimized to achieve high yields and purity, ensuring its suitability for various research applications. The compound's structure has been extensively characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, providing a comprehensive understanding of its molecular geometry and electronic properties.
In recent years, there has been growing interest in the biological properties of indole derivatives. Studies have shown that these compounds exhibit a wide range of activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Specifically, 1-(5-fluoro-1H-indol-3-yl)propan-2-yl(methyl)amine has demonstrated promising results in preclinical models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Its ability to modulate key cellular pathways involved in inflammation and oxidative stress makes it a potential candidate for drug development.
The fluorine substitution at the 5-position of the indole ring plays a critical role in enhancing the compound's pharmacokinetic properties. Fluorine is known to improve lipophilicity and metabolic stability, which are essential for achieving favorable drug-like properties. Additionally, the presence of the propanamine side chain introduces flexibility into the molecule, allowing it to interact with various biological targets such as enzymes and receptors.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on 1-(5-fluoro-1H-indol-3-yli propanamino). These studies have revealed potential binding sites on key proteins involved in neurodegenerative processes, providing valuable insights into its mechanism of action. Furthermore, in vitro assays have confirmed its ability to inhibit specific enzymes associated with inflammation and oxidative stress, further supporting its therapeutic potential.
In conclusion, CAS No. 1893221–28–7, or 1-(5-fluoroindol–3–yli propanamino), represents a significant advancement in the field of indole-based drug discovery. Its unique structure, coupled with promising biological activities, positions it as a valuable tool for exploring novel therapeutic strategies against neurodegenerative diseases. As research continues to uncover its full potential, this compound is expected to play a pivotal role in future drug development efforts.
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